molecular formula C6H15Cl2FN2 B2719982 1-(2-Fluoroethyl)pyrrolidin-3-amine;dihydrochloride CAS No. 2243514-85-2

1-(2-Fluoroethyl)pyrrolidin-3-amine;dihydrochloride

Cat. No. B2719982
M. Wt: 205.1
InChI Key: OKBHYMWIDTXADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Fluoroethyl)pyrrolidin-3-amine;dihydrochloride” is a chemical compound with the CAS Number: 2243514-85-2 . It has a molecular weight of 205.1 .


Molecular Structure Analysis

The IUPAC Name for this compound is 1-(2-fluoroethyl)pyrrolidin-3-amine dihydrochloride . The InChI Code is 1S/C6H13FN2.2ClH/c7-2-4-9-3-1-6(8)5-9;;/h6H,1-5,8H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Modular Synthesis of Polysubstituted and Fused Pyridines

A study introduces a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This synthesis utilizes 2-fluoro-1,3-dicarbonyl compounds, highlighting the role of fluoroethyl-containing compounds in facilitating such reactions under transition-metal catalyst-free conditions (Zhidong Song et al., 2016).

Synthesis of Fluorohymenidin

Another research demonstrates the microwave-assisted fluorination of 2-acylpyrroles leading to the synthesis of fluorohymenidin, the first fluorinated pyrrole-imidazole alkaloid. This process showcases the potential of fluoroethyl-containing compounds in the innovative synthesis of biologically relevant molecules (Benjamin Troegel & T. Lindel, 2012).

Antibacterial Pyridonecarboxylic Acids

Research on pyridonecarboxylic acids as antibacterial agents involved the synthesis of various compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7, utilizing 1-substituted 7-chloro-, 7-(ethylsulfonyl)-, and 7-(tosyloxy)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. The findings highlight the significance of fluoroethyl groups in enhancing the antibacterial activity of these compounds (H. Egawa et al., 1984).

Mechanistic Insights into Fluoroaryl-Amine Reactions

A study on the reactions between 1-fluoro-2,6-dinitrobenzene and secondary amines like pyrrolidine in various solvent mixtures provides valuable mechanistic insights, suggesting the involvement of a six-membered orientated dipolar aggregate in the reaction pathway. This research contributes to a deeper understanding of the chemical behavior of fluoroaryl compounds in the presence of amines (P. Mancini et al., 2005).

Effective Acid Captor for Carboxamide Synthesis

The use of betaine as an effective acid captor in the equimolar reactions of carboxylic acids and amines with 1-methyl-2-fluoro or 2-chloropyridinium salt demonstrates the utility of fluoroethyl-containing compounds in the synthesis of carboxamides, offering a convenient method for their production (T. Mukaiyama et al., 1976).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-fluoroethyl)pyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2.2ClH/c7-2-4-9-3-1-6(8)5-9;;/h6H,1-5,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBHYMWIDTXADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CCF.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoroethyl)pyrrolidin-3-amine;dihydrochloride

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